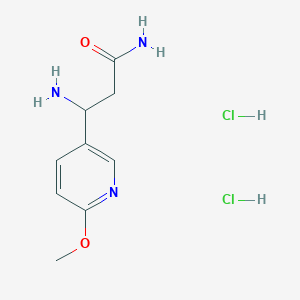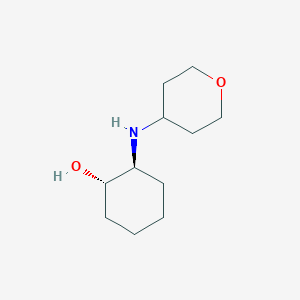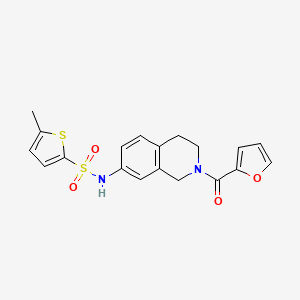![molecular formula C14H16FN5O B2420998 1-[4-(4-fluorophenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone CAS No. 866142-79-2](/img/structure/B2420998.png)
1-[4-(4-fluorophenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[4-(4-fluorophenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone” is a chemical compound with the molecular formula C10H8FN3O . It’s related to “1-(4-Fluorophenyl)piperazine”, which is a piperazine derivative .
Molecular Structure Analysis
The molecular weight of “1-[4-(4-fluorophenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone” is 205.19 . For “1-(4-Fluorophenyl)piperazine”, the molecular weight is 180.22 .Physical And Chemical Properties Analysis
For “1-(4-Fluorophenyl)piperazine”, the form is solid, the boiling point is 118-123 °C/0.1 mmHg (lit.), and the melting point is 30-33 °C (lit.) .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Synthesis Techniques and Biological Potentials : The synthesis of 1,2,4-triazole derivatives containing a piperazine nucleus, similar to the compound , has been explored using conventional, ultrasound, and microwave irradiation techniques. These compounds exhibit promising antimicrobial, antioxidant, antiurease, and anti-α-glucosidase activities (Mermer et al., 2018).
Cytotoxic Studies and Docking Studies : Compounds with structures akin to the specified chemical have undergone cytotoxicity evaluations and molecular docking studies to understand their pharmacokinetic nature for biological applications (Govindhan et al., 2017).
Antitumor Activities : Some derivatives of the compound demonstrate significant antitumor activities. For instance, certain 1,2,4-triazine derivatives bearing the piperazine amide moiety have shown potential anticancer activities against breast cancer cells (Yurttaş et al., 2014).
Antimicrobial and Antifungal Activities : Various azole-containing piperazine derivatives, related to the compound , have been synthesized and shown moderate to significant antibacterial and antifungal activities in vitro (Gan et al., 2010).
Other Applications
Molecular Synthesis and Structure Analysis : The synthesis and crystal structure of compounds structurally similar to 1-[4-(4-fluorophenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone have been explored, contributing to the understanding of their molecular conformations and potential applications in medicinal chemistry (Zhang et al., 2011).
Anticancer Activities and DNA Affinity : Certain 1,4-bis-(1,5-dialkyl-1H-1,2,4-triazol-ylmethyl)piperazines, related to the specified compound, have been evaluated for their DNA affinity and antitumor activity, providing insights into their potential use in cancer treatment (Al-Soud & Al-Masoudi, 2004).
Safety and Hazards
Propiedades
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5O/c15-12-1-3-13(4-2-12)18-5-7-19(8-6-18)14(21)9-20-11-16-10-17-20/h1-4,10-11H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRZUYQDFDEMGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601328827 |
Source


|
| Record name | 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601328827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818170 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
866142-79-2 |
Source


|
| Record name | 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601328827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-5-fluorophenyl)-2-[4-(4-fluorophenyl)piperazino]acetamide](/img/structure/B2420915.png)

![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2420919.png)
![N-(2,4-difluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2420920.png)



![N-(3-(dimethylamino)propyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2420925.png)


![N-benzyl-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2420931.png)
![3-{3-[(Pyrimidin-4-yl)amino]azetidine-1-carbonyl}benzonitrile](/img/structure/B2420935.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B2420937.png)
